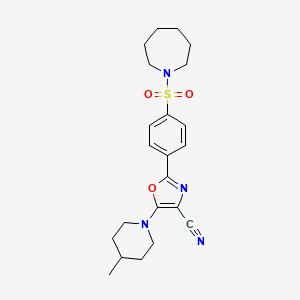

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile is a complex organic compound featuring multiple functional groups, including an azepane ring, a sulfonyl group, a piperidine ring, and an oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

Oxazole Ring Formation: The oxazole ring can be formed via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions.

Final Coupling: The final step involves coupling the different fragments under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

Continuous Flow Chemistry: To improve reaction efficiency and safety.

Catalysis: Using catalysts to lower reaction temperatures and increase yields.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and azepane rings.

Reduction: Reduction reactions can be performed on the nitrile group to form amines.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using catalysts like palladium on carbon.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C19H28N2O3S

- Molecular Weight : 364.5 g/mol

- IUPAC Name : 4-(azepan-1-ylsulfonyl)phenyl-(4-methylpiperidin-1-yl)methanone

- CAS Number : 745030-26-6

The compound's structure allows for diverse chemical modifications, making it a valuable building block in synthetic organic chemistry.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups can be modified to create derivatives with tailored properties for specific applications.

Biology

Biological research has begun to explore the potential of this compound and its derivatives as enzyme inhibitors or receptor modulators . The azepane and piperidine moieties may interact with biological targets, leading to effects on cellular pathways.

Medicine

In pharmaceutical research, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile is being investigated for its therapeutic properties , including:

- Anti-inflammatory effects

- Anticancer activities

- Antimicrobial properties

These potential applications are supported by ongoing studies focusing on the compound's mechanism of action at the molecular level.

Industry

The compound's unique properties may also find applications in the development of new materials , such as polymers or coatings. Its structural characteristics allow for the design of materials with specific functionalities that could be utilized in various industrial processes.

Case Studies and Research Findings

Research studies have highlighted the potential of this compound in various contexts:

- Anti-inflammatory Studies : Investigations into derivatives have shown promising results in inhibiting inflammatory pathways, indicating potential therapeutic roles in conditions like arthritis.

- Cancer Research : Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic effects against specific cancer cell lines, warranting further exploration into their mechanisms.

- Material Science Applications : The compound's ability to form stable complexes with metals has led to its investigation in catalysis and materials engineering.

Mecanismo De Acción

The mechanism of action of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and nitrile groups are particularly reactive, allowing it to form strong interactions with biological molecules. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-(Piperidin-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile

- 2-(4-(Morpholin-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile is unique due to the presence of the azepane ring, which can confer different steric and electronic properties. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Actividad Biológica

The compound 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N4O2S, with a molecular weight of approximately 452.55 g/mol. The structure features an oxazole ring, a carbonitrile group, and piperidine derivatives, which are known for their role in enhancing biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes:

- CHK1 Inhibition : The compound acts as a potent inhibitor of checkpoint kinase 1 (CHK1), which plays a critical role in DNA damage response and repair. By inhibiting CHK1, the compound can induce apoptosis in cancer cells with DNA damage, making it a candidate for cancer therapy.

- Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic signaling in neurodegenerative diseases like Alzheimer's disease. This mechanism could potentially be explored for the compound .

Anticancer Activity

Preclinical studies have demonstrated that This compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | CHK1 inhibition |

| A549 (Lung Cancer) | 3.2 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 4.5 | DNA damage response modulation |

These results indicate that the compound may effectively target multiple types of cancer by inducing cell death through different pathways.

Neuroprotective Effects

In addition to its anticancer properties, the compound's structural features suggest potential neuroprotective effects. Research indicates that compounds with similar structures can enhance cognitive function by inhibiting acetylcholinesterase, thus increasing acetylcholine levels in the brain .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity:

- Synthesis and Characterization : The synthesis involves multi-step reactions yielding high purity and yield. Characterization techniques such as NMR and mass spectrometry confirm the structure .

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its potential as an effective anticancer agent.

- Combination Therapy Potential : Preliminary data suggest that when used in combination with other chemotherapeutics, such as cisplatin or doxorubicin, the compound enhances overall efficacy and reduces resistance.

Safety and Toxicity

While preliminary toxicity studies indicate a favorable safety profile with manageable side effects, further investigation is necessary to assess long-term effects and potential toxicities associated with chronic use.

Propiedades

IUPAC Name |

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3S/c1-17-10-14-25(15-11-17)22-20(16-23)24-21(29-22)18-6-8-19(9-7-18)30(27,28)26-12-4-2-3-5-13-26/h6-9,17H,2-5,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHENFKJORKWJGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.